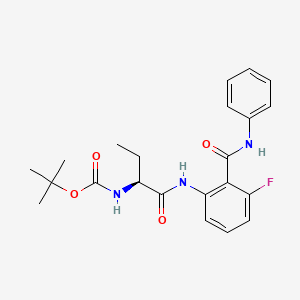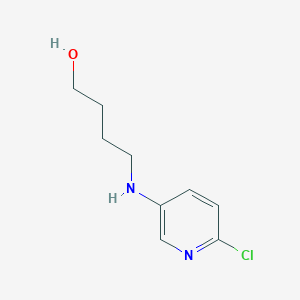
Chloro(cyclopropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(cyclopropyl)mercury is an organomercury compound that features a cyclopropyl group bonded to a mercury atom, with a chlorine atom also attached to the mercury
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopropyl)mercury typically involves the reaction of cyclopropylmagnesium chloride with mercuric chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclopropylmagnesium chloride+Mercuric chloride→this compound+Magnesium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Chloro(cyclopropyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyclopropyl ring can open up under certain conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the chlorine atom with iodine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the mercury center.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
Substitution Reactions: Products include cyclopropylmercury iodide.
Oxidation Reactions: Products include mercuric oxide derivatives.
Reduction Reactions: Products include elemental mercury and cyclopropyl derivatives.
科学研究应用
Chloro(cyclopropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: It can be used to study the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of new materials and catalysts.
作用机制
The mechanism by which chloro(cyclopropyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the mercury center can form bonds with sulfur-containing biomolecules, disrupting their function. This dual reactivity makes it a versatile compound in both chemical and biological contexts.
相似化合物的比较
Similar Compounds
- Cyclopropylmercury chloride
- Cyclopropylmercury bromide
- Cyclopropylmercury iodide
Uniqueness
Chloro(cyclopropyl)mercury is unique due to the presence of both a cyclopropyl group and a chlorine atom bonded to the mercury center. This combination imparts distinct reactivity patterns compared to other organomercury compounds, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
88947-44-8 |
|---|---|
分子式 |
C3H5ClHg |
分子量 |
277.12 g/mol |
IUPAC 名称 |
chloro(cyclopropyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1 |
InChI 键 |
YRPJQRHXOXCBJR-UHFFFAOYSA-M |
规范 SMILES |
C1CC1[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
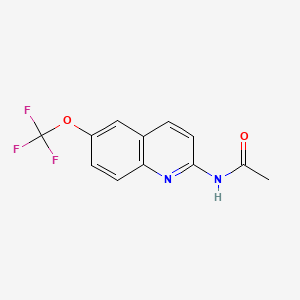
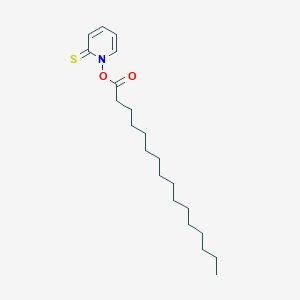
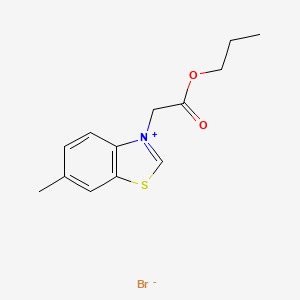
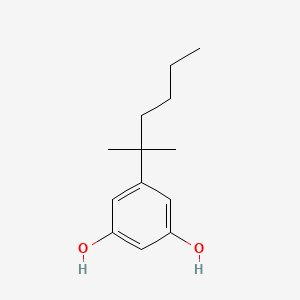
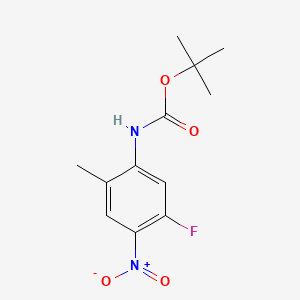

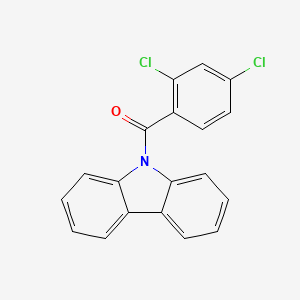
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
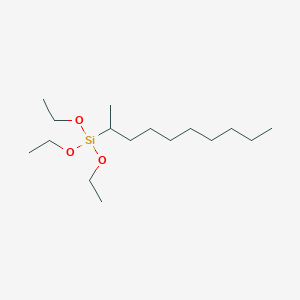
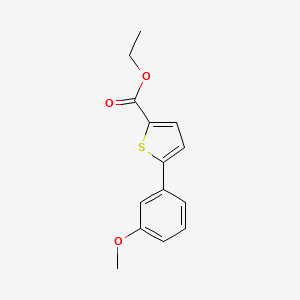
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
